
Cadmium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium-copper is an alloy composed of cadmium and copper. Cadmium is a metal of Group 12 (IIb, or zinc group) of the periodic table, known for its silver-white appearance and high polish capability . Copper, on the other hand, is a reddish-brown metal known for its high thermal and electrical conductivity. When combined, cadmium and copper form an alloy that exhibits enhanced strength and hardness with minimal reduction in electrical conductivity .
准备方法
Synthetic Routes and Reaction Conditions: Cadmium-copper alloys are typically prepared by melting the pure metals together. The process involves heating cadmium and copper in a controlled environment to prevent oxidation. The metals are melted in a furnace and then mixed thoroughly to ensure a uniform composition. The molten alloy is then cast into molds to form ingots or other desired shapes .
Industrial Production Methods: In industrial settings, cadmium-copper alloys are produced using large-scale furnaces. The process begins with the roasting of zinc sulfide to produce zinc oxide, during which cadmium becomes concentrated in the fumes. These fumes are then treated to extract cadmium, which is subsequently combined with copper in a furnace to produce the alloy .
化学反应分析
Types of Reactions: Cadmium-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper can undergo oxidation to form copper oxide (CuO) .
Common Reagents and Conditions:
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide. Similarly, copper reacts with oxygen to form copper oxide.
Reduction: Both cadmium and copper can be reduced using hydrogen gas or other reducing agents.
Major Products:
- Cadmium Oxide (CdO)
- Copper Oxide (CuO)
- Cadmium Chloride (CdCl₂)
- Copper Chloride (CuCl₂)
科学研究应用
Cadmium-copper alloys have a wide range of applications in scientific research and industry:
- Chemistry: Used in electroplating to provide corrosion resistance to other metals .
- Biology: Studied for their effects on biological systems, particularly in understanding heavy metal toxicity .
- Medicine: Investigated for potential therapeutic applications, including their use in medical devices and implants due to their biocompatibility .
- Industry: Widely used in the manufacturing of electrical components, such as connectors and switches, due to their excellent electrical conductivity and mechanical strength .
作用机制
The mechanism of action of cadmium-copper alloys involves their interaction with biological molecules and cellular structures. Cadmium can bind to proteins and enzymes, disrupting their normal function and leading to cellular toxicity. Copper, on the other hand, can participate in redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cells .
Molecular Targets and Pathways:
相似化合物的比较
- Zinc-Copper
- Nickel-Copper
- Lead-Copper
属性
CAS 编号 |
12272-50-3 |
|---|---|
分子式 |
CdCu |
分子量 |
175.96 g/mol |
IUPAC 名称 |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChI 键 |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


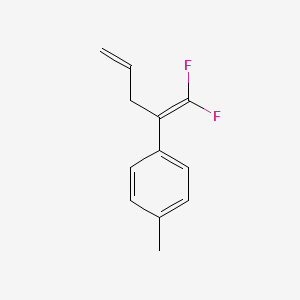
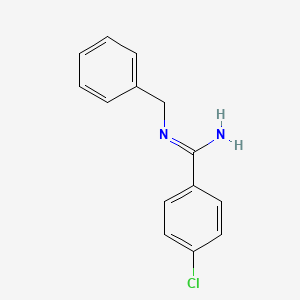
![Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate](/img/structure/B14130506.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
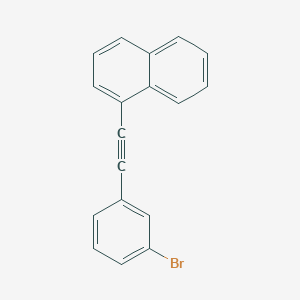
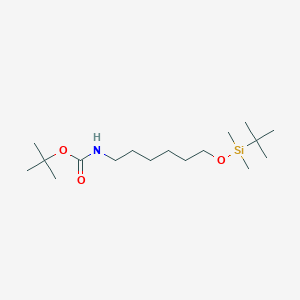
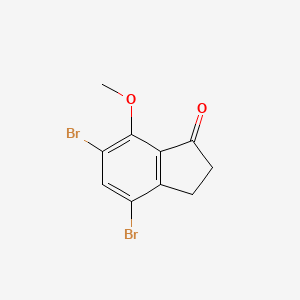
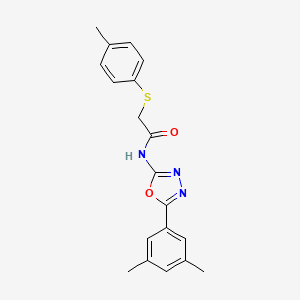
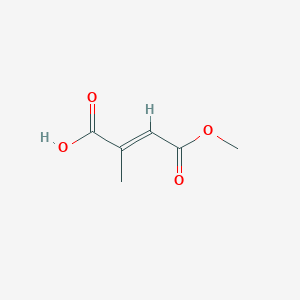
![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)

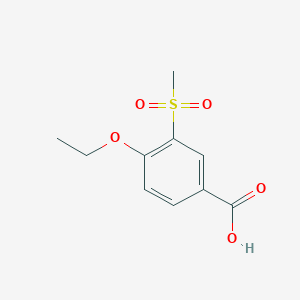
![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)
